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Compound of Interest

Compound Name: 5-hydroxy-1H-indole-3-carbonitrile

Cat. No.: B185872 Get Quote

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Hydroxy-1H-indole-3-
carbonitrile Analogs

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-
hydroxy-1H-indole-3-carbonitrile analogs and related indole derivatives. The information is

compiled from various studies to highlight the key structural features influencing their biological

activity across different therapeutic targets.

Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-hydroxy-1H-indole-3-carbonitrile analogs is significantly

influenced by the nature and position of substituents on the indole ring. Analysis of various

studies reveals key trends for different biological targets.

For instance, in the context of Tropomyosin receptor kinase (TRK) inhibition, novel 1H-indole-3-

carbonitrile derivatives have been developed as potent inhibitors. One such compound, C11,

demonstrated significant antiproliferative effects against TRK-dependent cell lines.[1]

Mechanistic studies revealed that this compound induced cancer cell death by arresting the cell

cycle, triggering apoptosis, and reducing phosphorylated TRK levels.[1]

In the pursuit of monoamine oxidase (MAO) inhibitors, derivatives of indole-5,6-dicarbonitrile

have shown potent activity. For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-

dicarbonitrile was found to inhibit both MAO-A and MAO-B with IC50 values of 0.014μM and

0.017μM, respectively.[2] SAR analysis of these analogs indicated that methylation of the
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indole nitrogen eliminated MAO-B inhibition, while replacing a 2-phenyl ring with a thienyl group

resulted in a 9-fold reduction in MAO-B inhibitory activity.[2]

Furthermore, 5-hydroxyindole derivatives have been investigated for their cytotoxic effects

against breast cancer cells. One study synthesized a series of 5-hydroxyindole-3-carboxylic

acids and their ester derivatives.[3] An ester derivative possessing a 4-methoxy group

(compound 5d) was identified as the most potent compound against MCF-7 cells, with a half-

maximal effective concentration of 4.7 µM, while showing no significant cytotoxicity to normal

human dermal fibroblasts.[3]

Other related indole structures have also been explored for various therapeutic targets. For

example, N-phenylindole derivatives have been identified as potent inhibitors of Pks13 in

Mycobacterium tuberculosis, with MIC values as low as 0.0625 μg/mL.[4] Additionally, 5-(1H-

indol-5-yl)isoxazole-3-carboxylic acid derivatives have been designed as novel xanthine

oxidase inhibitors, with one compound exhibiting an IC50 value of 0.16 μM, which is

significantly more potent than the standard drug allopurinol.[5]

Quantitative Data Summary
The following table summarizes the biological activity of various 5-hydroxy-1H-indole-3-
carbonitrile analogs and related indole derivatives from the cited studies.
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Compound ID Target Assay
Activity
(IC50/EC50/MI
C)

Reference

C11 TRK

Antiproliferative

assay (Km-12

cells)

Not specified, but

potent
[1]

3-chloro-2-(4-

methylphenyl)-1

H-indole-5,6-

dicarbonitrile

MAO-A
Enzyme

inhibition assay
0.014 µM [2]

3-chloro-2-(4-

methylphenyl)-1

H-indole-5,6-

dicarbonitrile

MAO-B
Enzyme

inhibition assay
0.017 µM [2]

Compound 5d

(ester derivative

with 4-methoxy

group)

Breast Cancer

(MCF-7 cells)
MTT assay 4.7 µM [3]

Compound 45
M. tuberculosis

Pks13

Antitubercular

activity assay
0.0625 µg/mL [4]

Compound 58
M. tuberculosis

Pks13

Antitubercular

activity assay
0.125 µg/mL [4]

Compound 13g
Xanthine

Oxidase

Enzyme

inhibition assay
0.16 µM [5]

Compound 25c
Xanthine

Oxidase

Enzyme

inhibition assay
0.085 µM [5]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

TRK Inhibition Assay
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The antiproliferative effects of the 1H-indole-3-carbonitrile derivatives against TRK-dependent

cell lines (e.g., Km-12) were evaluated. The study also assessed the compounds' ability to

inhibit colony formation and cell migration in a dose-dependent manner. Mechanistic studies

involved analyzing cell cycle arrest, apoptosis induction, and the levels of phosphorylated TRK.

[1]

Monoamine Oxidase (MAO) Inhibition Assay
The MAO inhibitory properties of indole-5,6-dicarbonitrile derivatives were determined against

human MAO-A and MAO-B. The IC50 values, representing the concentration of inhibitor

required to reduce enzyme activity by 50%, were calculated. The reversibility and competitive

nature of the inhibition were also investigated.[2]

Cytotoxicity Assay (MTT Assay)
The cytotoxicity of 5-hydroxyindole-3-carboxylic acid and ester derivatives against MCF-7

breast cancer cells and normal human dermal fibroblast cells was determined using the MTT

assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate

dehydrogenase, which is proportional to the number of viable cells.[3]

Antitubercular Activity Assay
The in vitro antitubercular activity of N-phenylindole derivatives against Mycobacterium

tuberculosis H37Rv was evaluated to determine the minimum inhibitory concentration (MIC).[4]

Xanthine Oxidase (XO) Inhibition Assay
The in vitro inhibitory activity of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives against

xanthine oxidase was assessed. The IC50 values were determined and compared to that of the

standard inhibitor, allopurinol. Enzyme kinetic studies were also performed to understand the

mechanism of inhibition.[5]
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Caption: General workflow of a structure-activity relationship (SAR) study.
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Caption: Inhibition of a signaling pathway by an indole analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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